molecular formula C12H16N2O2S2 B14725523 S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate CAS No. 13512-06-6

S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate

Cat. No.: B14725523
CAS No.: 13512-06-6
M. Wt: 284.4 g/mol
InChI Key: OHGINNVUDOOLSX-UHFFFAOYSA-N
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Description

S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate is an organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate typically involves the reaction of 4-(dimethylcarbamoylsulfanyl)phenyl isothiocyanate with N,N-dimethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction. The temperature is maintained at a moderate level to ensure the stability of the reactants and the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols and amines.

    Substitution: Nucleophilic substitution reactions can replace the carbamoyl or sulfanyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate has several applications in scientific research:

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of cholinesterase enzymes.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • S-phenyl N,N-dimethylcarbamothioate
  • S-phenyl N,N-diethylcarbamothioate
  • S-phenyl N,N-dipropylcarbamothioate

Uniqueness

S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate is unique due to the presence of both dimethylcarbamoyl and sulfanyl groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.

Properties

CAS No.

13512-06-6

Molecular Formula

C12H16N2O2S2

Molecular Weight

284.4 g/mol

IUPAC Name

S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate

InChI

InChI=1S/C12H16N2O2S2/c1-13(2)11(15)17-9-5-7-10(8-6-9)18-12(16)14(3)4/h5-8H,1-4H3

InChI Key

OHGINNVUDOOLSX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)SC1=CC=C(C=C1)SC(=O)N(C)C

Origin of Product

United States

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